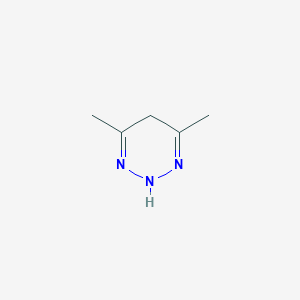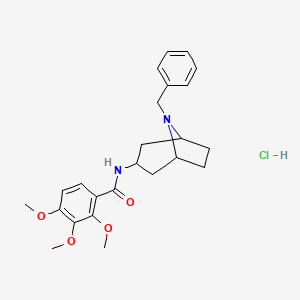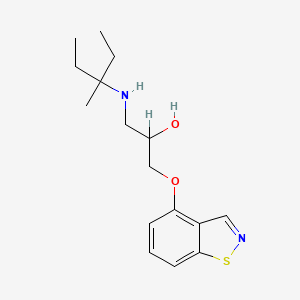
4,6-Dimethyl-2,5-dihydro-1,2,3-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2,5-dihydro-1,2,3-triazine is a heterocyclic compound belonging to the triazine family. Triazines are nitrogen-containing heterocycles with a six-membered ring structure. This particular compound is characterized by the presence of two methyl groups at positions 4 and 6, and a partially saturated ring at positions 2 and 5. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2,5-dihydro-1,2,3-triazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-azidocyclopropenes with suitable reagents can lead to the formation of 1,2,3-triazines . Another method involves the condensation of 1,2-dicarbonyl compounds with amidrazones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis, solid-phase synthesis, and metal-based catalysis are some of the advanced techniques employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethyl-2,5-dihydro-1,2,3-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms or other substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and various amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-2,5-dihydro-1,2,3-triazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Medicine: Triazine derivatives have shown potential as anticancer, antiviral, and antimicrobial agents.
Industry: It is utilized in the production of dyes, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-2,5-dihydro-1,2,3-triazine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and blocking substrate access. The compound’s effects are mediated through pathways involving nitrogen-containing heterocycles, which can disrupt normal cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: A common triazine with three nitrogen atoms in the ring.
2,4,6-Trichloro-1,3,5-triazine: Known for its use in reactive dyes.
Melamine: A triazine derivative used in the production of resins.
Uniqueness
4,6-Dimethyl-2,5-dihydro-1,2,3-triazine is unique due to its specific substitution pattern and partially saturated ring structure. This gives it distinct chemical properties and reactivity compared to other triazines. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
77202-20-1 |
|---|---|
Molekularformel |
C5H9N3 |
Molekulargewicht |
111.15 g/mol |
IUPAC-Name |
4,6-dimethyl-2,5-dihydrotriazine |
InChI |
InChI=1S/C5H9N3/c1-4-3-5(2)7-8-6-4/h8H,3H2,1-2H3 |
InChI-Schlüssel |
PZJWBJFKLDKUCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNN=C(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)



![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)


![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)



![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)

